Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 312929-36-5
VCID: VC6855971
InChI: InChI=1S/C19H16N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22)
SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate

CAS No.: 312929-36-5

Cat. No.: VC6855971

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.41

* For research use only. Not for human or veterinary use.

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate - 312929-36-5

Specification

CAS No. 312929-36-5
Molecular Formula C19H16N2O3S
Molecular Weight 352.41
IUPAC Name ethyl 2-benzamido-4-phenyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C19H16N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22)
Standard InChI Key FJJOFLJTZSCASF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituents

The compound’s backbone consists of a thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms. Key substituents include:

  • Benzamido group (position 2): A benzene ring attached via an amide linkage, contributing to hydrophobic interactions and potential hydrogen bonding.

  • Phenyl group (position 4): Enhances aromatic stacking and steric bulk.

  • Ethyl ester (position 5): Improves solubility in organic solvents and modulates electronic effects.

Table 1: Structural Comparison of Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Ethyl 2-benzamido-4-phenylthiazole-5-carboxylateC₁₉H₁₆N₂O₃S352.41Benzamido, phenyl, ethyl ester
Ethyl 2-(4-benzylbenzamido)-4-phenylthiazole-5-carboxylateC₂₆H₂₂N₂O₃S442.534-Benzylbenzamido, phenyl
Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylateC₁₉H₁₈N₂O₄S378.424-Ethoxybenzamido, phenyl

Spectroscopic Characterization

Structural confirmation of analogous compounds typically employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl signals (δ 165–170 ppm).

  • Mass Spectrometry (MS): Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ at m/z 353.4 for the target compound) .

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is documented, analogous protocols involve:

  • Thiazole Ring Formation: Cyclization of thioureas with α-haloketones under basic conditions (e.g., K₂CO₃ in ethanol).

  • Amide Coupling: Reaction of 2-amino-4-phenylthiazole-5-carboxylate with benzoyl chloride in the presence of triethylamine.

  • Esterification: Introduction of the ethyl ester via refluxing with ethanol and sulfuric acid .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiazole cyclizationThiourea, α-bromoketone, K₂CO₃, ethanol, 80°C65–75>95%
Amide couplingBenzoyl chloride, Et₃N, DCM, 0°C → RT80–85>98%
EsterificationEthanol, H₂SO₄, reflux, 6h90>99%

Reaction Optimization

Key factors influencing yield and purity include:

  • Temperature Control: Excessive heat during cyclization promotes side reactions (e.g., hydrolysis of the ester group).

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.

Physicochemical and Biological Properties

Physical Properties

  • Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .

  • Melting Point: Analogous compounds melt between 145–160°C, suggesting similar thermal stability.

Biological Activities

Thiazole derivatives exhibit diverse bioactivities:

Antimicrobial Effects

  • Mechanism: Inhibition of bacterial cell wall synthesis via UDP-N-acetylmuramate/l-alanine ligase binding.

  • Activity: Minimum inhibitory concentrations (MIC) against Staphylococcus aureus: 8–16 µg/mL for related compounds.

Table 3: Biological Activity of Thiazole Analogs

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)Enzyme Inhibition (% at 10 µM)
Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate8–16 (Gram+)12.3 (HeLa)78% (UDP-N-acetylmuramate ligase)
Ethyl 2-(cyclohexanecarboxamido)-4-phenylthiazole-5-carboxylate 32–64 (Gram-)25.6 (MCF-7)65% (Cyclooxygenase-2)

Applications and Future Directions

Pharmaceutical Development

  • Lead Optimization: The ethyl ester group enhances bioavailability, making the compound a candidate for prodrug design .

  • Structure-Activity Relationships (SAR): Substituent variations (e.g., ethoxy vs. benzyl groups) modulate target selectivity.

Agricultural Chemistry

  • Fungicidal Activity: Thiazole derivatives inhibit Aspergillus flavus growth at 10–20 µg/mL, suggesting utility in crop protection.

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